molecular formula C11H8BrF2NO2 B13493407 Ethyl 2-(5-bromo-2-cyanophenyl)-2,2-difluoroacetate

Ethyl 2-(5-bromo-2-cyanophenyl)-2,2-difluoroacetate

Cat. No.: B13493407
M. Wt: 304.09 g/mol
InChI Key: POOVNJFHJOMVDY-UHFFFAOYSA-N
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Description

Ethyl 2-(5-bromo-2-cyanophenyl)-2,2-difluoroacetate is a chemical compound that belongs to the class of fluorinated aromatic esters This compound is characterized by the presence of bromine, cyanide, and difluoroacetate groups attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-bromo-2-cyanophenyl)-2,2-difluoroacetate typically involves multi-step organic reactions. One common method includes the bromination of 2-cyanophenyl derivatives followed by esterification with difluoroacetic acid. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and esterification processes. These methods are optimized for efficiency, cost-effectiveness, and environmental safety. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-bromo-2-cyanophenyl)-2,2-difluoroacetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The cyanide group can be reduced to primary amines.

    Oxidation Reactions: The aromatic ring can undergo oxidation to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

The major products formed from these reactions include substituted aromatic compounds, primary amines, and oxidized derivatives, which can be further utilized in various chemical syntheses.

Scientific Research Applications

Ethyl 2-(5-bromo-2-cyanophenyl)-2,2-difluoroacetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated aromatic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceuticals, particularly those requiring fluorinated aromatic moieties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-bromo-2-cyanophenyl)-2,2-difluoroacetate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to interact with biological macromolecules, potentially leading to inhibition or modulation of enzymatic activities. The bromine and cyanide groups may also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(5-bromo-2-cyanophenyl)acetate
  • 2-(5-bromo-2-cyanophenyl)acetic acid
  • 2-Amino-5-bromopyridine

Uniqueness

Ethyl 2-(5-bromo-2-cyanophenyl)-2,2-difluoroacetate is unique due to the presence of both bromine and difluoroacetate groups, which impart distinct chemical and biological properties. The combination of these functional groups makes it a valuable compound for various applications, particularly in the synthesis of fluorinated aromatic derivatives.

Properties

Molecular Formula

C11H8BrF2NO2

Molecular Weight

304.09 g/mol

IUPAC Name

ethyl 2-(5-bromo-2-cyanophenyl)-2,2-difluoroacetate

InChI

InChI=1S/C11H8BrF2NO2/c1-2-17-10(16)11(13,14)9-5-8(12)4-3-7(9)6-15/h3-5H,2H2,1H3

InChI Key

POOVNJFHJOMVDY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=C(C=CC(=C1)Br)C#N)(F)F

Origin of Product

United States

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